1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15042264
InChI: InChI=1S/C21H23NO3/c23-19(17-25-20-10-5-2-6-11-20)15-22(16-21-12-7-13-24-21)14-18-8-3-1-4-9-18/h1-13,19,23H,14-17H2
SMILES:
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol

CAS No.:

Cat. No.: VC15042264

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol -

Specification

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name 1-[benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol
Standard InChI InChI=1S/C21H23NO3/c23-19(17-25-20-10-5-2-6-11-20)15-22(16-21-12-7-13-24-21)14-18-8-3-1-4-9-18/h1-13,19,23H,14-17H2
Standard InChI Key MBDWWTCEBPGKAA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CO2)CC(COC3=CC=CC=C3)O

Introduction

Structural Analysis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol

Molecular Architecture

The compound’s structure comprises three primary components:

  • Phenoxy group: A benzene ring linked via an ether bond to the propan-2-ol backbone. This group is common in bioactive molecules due to its stability and ability to participate in π-π interactions .

  • Benzyl(furan-2-ylmethyl)amino group: A secondary amine bonded to a benzyl group and a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with oxygen, introduces electron-rich regions conducive to electrophilic reactions .

  • Propan-2-ol backbone: A three-carbon chain with a hydroxyl group at the second position, enabling hydrogen bonding and solubility in polar solvents .

The spatial arrangement of these groups likely results in a twisted conformation, as observed in structurally related compounds where steric hindrance between aromatic rings induces non-planar geometries .

Crystallographic and Conformational Insights

While no crystallographic data exists for this specific compound, analogous molecules with furan and benzyl groups exhibit rotational disorder in their crystal structures. For example, benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate displays a furan ring with a 50.8:49.2 occupancy ratio across two orientations, leading to dihedral angles of 8.2–14.8° between the furan and central residues . Such disorder may arise in 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol due to similar steric and electronic factors.

Synthetic Methodologies

Key Reaction Pathways

Synthesis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol likely involves multi-step strategies:

  • Amination: Reaction of furan-2-ylmethylamine with benzyl bromide to form N-benzyl-N-(furan-2-ylmethyl)amine.

  • Etherification: Coupling the amine intermediate with epichlorohydrin to introduce the propan-2-ol backbone, followed by phenoxylation using phenol under basic conditions.

  • Purification: Chromatographic separation or recrystallization to isolate the final product.

Microwave-assisted synthesis, effective for similar amines , could enhance reaction efficiency and yield.

Challenges and Optimization

  • Steric hindrance: Bulky substituents may slow reaction kinetics, necessitating elevated temperatures or catalysts.

  • Regioselectivity: Ensuring proper substitution at the propan-2-ol hydroxyl requires controlled reaction conditions .

Chemical Reactivity and Functional Group Interactions

Nucleophilic and Electrophilic Sites

  • Amine group: Participates in nucleophilic substitutions, forming salts or coordinating with metal ions.

  • Furan ring: Prone to electrophilic aromatic substitution (e.g., nitration, sulfonation) at the α-positions .

  • Phenoxy group: Stabilizes adjacent charges via resonance, influencing acidity and reactivity .

Stability and Degradation

The compound’s stability depends on environmental factors:

  • pH sensitivity: The amine may protonate in acidic conditions, altering solubility.

  • Oxidation: The furan ring could oxidize to γ-diketones under strong oxidizing agents.

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